molecular formula C24H19F3N2O2 B2421944 1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole CAS No. 315234-70-9

1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole

Cat. No.: B2421944
CAS No.: 315234-70-9
M. Wt: 424.423
InChI Key: CFNRVGJVFNBQMA-UHFFFAOYSA-N
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Description

1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, is of interest in various fields of scientific research.

Preparation Methods

The synthesis of 1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and reducing agents like tin(II) chloride. Major products formed from these reactions include amino derivatives and substituted indoles.

Scientific Research Applications

1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate immune responses .

Comparison with Similar Compounds

Similar compounds to 1-methyl-3-{2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl}-2-phenyl-1H-indole include other indole derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

1-methyl-3-[2-nitro-1-[4-(trifluoromethyl)phenyl]ethyl]-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O2/c1-28-21-10-6-5-9-19(21)22(23(28)17-7-3-2-4-8-17)20(15-29(30)31)16-11-13-18(14-12-16)24(25,26)27/h2-14,20H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNRVGJVFNBQMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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